Boc-Arg(Pbf)-OH

Catalog No.
S762642
CAS No.
200124-22-7
M.F
C24H38N4O7S
M. Wt
526,65 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Pbf)-OH

CAS Number

200124-22-7

Product Name

Boc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C24H38N4O7S

Molecular Weight

526,65 g/mole

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Peptide Synthesis:

  • Chain Elongation: Boc-Arg(Pbf)-OH serves as a building block in the solid-phase peptide synthesis (SPPS) technique. The "Boc" group protects the N-terminus of the arginine residue, while the "Pbf" group safeguards the guanidinium side chain, allowing for controlled chain elongation and selective deprotection []. This enables the controlled formation of complex peptides with specific amino acid sequences, essential for studying protein function and developing new drugs.
  • Functional Groups: Boc-Arg(Pbf)-OH incorporates the essential functionalities of the arginine amino acid, including a basic guanidinium group, a primary amine, and a secondary amine. These groups contribute to various properties in synthesized peptides, such as:
    • Solubility and Charge: The guanidinium group enhances water solubility and introduces a positive charge, impacting peptide interactions with membranes and other biomolecules.
    • Hydrogen Bonding: The amine groups participate in hydrogen bonding, influencing peptide folding and stability.
    • Recognition and Binding: The specific functionalities of arginine can be crucial for peptide recognition and binding to target molecules, vital for developing targeted therapies.

Research Applications:

  • Protein-Protein Interactions: By incorporating Boc-Arg(Pbf)-OH into peptides, researchers can investigate protein-protein interactions involved in various biological processes. Studying these interactions can lead to a better understanding of diseases and the development of novel therapeutic strategies.
  • Drug Design and Development: Peptides containing Boc-Arg(Pbf)-OH can be used as probes to study the function of specific proteins or as potential drug candidates. The unique properties of arginine, such as its ability to interact with cell membranes and target specific molecules, make it a valuable tool in drug discovery [].

Boc-Arginine(Pbf)-Hydroxyl is a derivative of the amino acid arginine, specifically modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2,2,4,4,6-pentamethylpiperidin-1-yl (Pbf) side chain. Its empirical formula is C24H38N4O7S, with a molecular weight of 526.65 g/mol. The compound is primarily used in peptide synthesis due to its stability and reactivity under specific conditions, making it an essential building block in the development of various peptides and proteins .

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid or hydrochloric acid, allowing for further reactions or incorporation into peptides.
  • Coupling Reactions: It can undergo amide bond formation with other amino acids or activated carboxylic acids through coupling agents such as carbodiimides.
  • Saponification: The Pbf protecting group can be selectively removed under basic conditions, facilitating the synthesis of more complex structures .

The synthesis of Boc-Arginine(Pbf)-Hydroxyl typically involves several steps:

  • Esterification: Starting from arginine hydrochloride, an esterification reaction is performed.
  • Boc Protection: The amino group is protected using a Boc anhydride.
  • Pbf Introduction: The Pbf group is introduced via a reaction with Pbf chloride under controlled conditions.
  • Deprotection: The Boc group is removed to yield the desired compound.
  • Purification: Final purification steps often include chromatography techniques to isolate the pure product .

Boc-Arginine(Pbf)-Hydroxyl finds applications primarily in:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of bioactive peptides and therapeutic proteins.
  • Research: Used in studies involving protein structure and function due to its ability to mimic natural amino acids while providing stability during synthesis.
  • Drug Development: Its derivatives are explored for potential use in pharmaceuticals targeting cardiovascular diseases and immune responses .

Interaction studies involving Boc-Arginine(Pbf)-Hydroxyl focus on its reactivity with various coupling agents and its behavior in biological systems. Key findings include:

  • Reactivity with Coupling Agents: Studies have shown that Boc-Arginine(Pbf)-Hydroxyl can effectively couple with other amino acids using standard peptide coupling methods.
  • Biocompatibility: Preliminary assessments indicate that derivatives of this compound exhibit favorable interactions with biological tissues, suggesting potential applications in drug delivery systems .

Several compounds are structurally similar to Boc-Arginine(Pbf)-Hydroxyl, each offering unique properties:

Compound NameStructure/ModificationUnique Features
Fmoc-ArginineFmoc protecting groupMore stable under basic conditions; widely used in solid-phase peptide synthesis.
Boc-LysineSimilar Boc protectionUsed for synthesizing peptides with lysine residues; different side chain properties.
Acetylated ArginineAcetyl modificationAlters solubility and reactivity; useful for specific biochemical applications.

Boc-Arginine(Pbf)-Hydroxyl stands out due to its combination of stability from the Boc group and reactivity from the Pbf side chain, making it particularly versatile in peptide synthesis compared to others .

XLogP3

3

Dates

Modify: 2023-08-15

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